molecular formula C14H12N4O B12629810 4-(2-Benzimidazolyl)benzamidoxime

4-(2-Benzimidazolyl)benzamidoxime

Cat. No.: B12629810
M. Wt: 252.27 g/mol
InChI Key: QFWOEQUMUPOATC-UHFFFAOYSA-N
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Description

4-(2-Benzimidazolyl)benzamidoxime is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzimidazolyl)benzamidoxime typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by the introduction of an amidoxime group. One common method involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a reducing agent to form the benzimidazole core. The amidoxime group is then introduced through a reaction with hydroxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal triflates or acidic conditions can be employed to facilitate the condensation reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, nitroso derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Benzimidazolyl)benzamidoxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound can inhibit the activity of certain enzymes involved in cell proliferation. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Pyridyl)benzimidazole
  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole

Uniqueness

4-(2-Benzimidazolyl)benzamidoxime is unique due to the presence of the amidoxime group, which imparts distinct chemical and biological properties. This functional group enhances its ability to form hydrogen bonds and interact with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C14H12N4O/c15-13(18-19)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17)

InChI Key

QFWOEQUMUPOATC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

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